molecular formula C10H16N2O B13259503 6-(Tert-butoxy)-5-methylpyridin-3-amine

6-(Tert-butoxy)-5-methylpyridin-3-amine

Cat. No.: B13259503
M. Wt: 180.25 g/mol
InChI Key: UDSBOOFRPWPUNM-UHFFFAOYSA-N
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Description

6-(Tert-butoxy)-5-methylpyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives It features a tert-butoxy group at the 6th position, a methyl group at the 5th position, and an amine group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butoxy)-5-methylpyridin-3-amine typically involves the introduction of the tert-butoxy group and the amine group onto the pyridine ring. One common method involves the use of tert-butyl dicarbonate (Boc2O) to protect the amine group during the synthesis process. The tert-butoxy group can be introduced using tert-butyl alcohol in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of tert-butyl dicarbonate and tert-butyl alcohol in optimized reaction conditions can facilitate the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butoxy)-5-methylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine derivatives .

Scientific Research Applications

6-(Tert-butoxy)-5-methylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Tert-butoxy)-5-methylpyridin-3-amine involves its interaction with specific molecular targets. The tert-butoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Tert-butoxy)-5-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

5-methyl-6-[(2-methylpropan-2-yl)oxy]pyridin-3-amine

InChI

InChI=1S/C10H16N2O/c1-7-5-8(11)6-12-9(7)13-10(2,3)4/h5-6H,11H2,1-4H3

InChI Key

UDSBOOFRPWPUNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OC(C)(C)C)N

Origin of Product

United States

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